1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate
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Overview
Description
1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate is a chemical compound that features a piperidine ring, a propan-2-yl group, and a 3,5-dimethylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 1-(Piperidin-1-yl)propan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions[][3].
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: 1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzoate moiety may enhance the compound’s binding affinity and specificity for certain receptors. These interactions can lead to various biological effects, such as analgesia or anti-inflammatory responses .
Comparison with Similar Compounds
1-(Piperidin-1-yl)propan-2-ol: Shares the piperidine and propan-2-yl groups but lacks the benzoate moiety.
3,5-Dimethylbenzoic acid: Contains the benzoate moiety but lacks the piperidine and propan-2-yl groups.
1-(Piperidin-1-yl)propan-2-one: Similar structure but with a ketone group instead of the ester linkage.
Uniqueness: 1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the piperidine ring and the benzoate moiety allows for diverse interactions with molecular targets, making it a versatile compound in various applications .
Properties
CAS No. |
61909-40-8 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 3,5-dimethylbenzoate |
InChI |
InChI=1S/C17H25NO2/c1-13-9-14(2)11-16(10-13)17(19)20-15(3)12-18-7-5-4-6-8-18/h9-11,15H,4-8,12H2,1-3H3 |
InChI Key |
NIPRQGILTHPHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC(C)CN2CCCCC2)C |
Origin of Product |
United States |
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